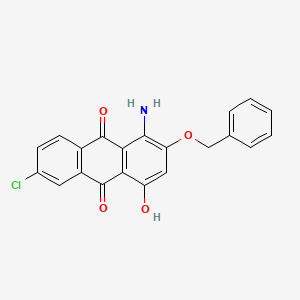

1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione

Description

1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione is a synthetic anthraquinone derivative characterized by a planar tricyclic aromatic core (anthracene-9,10-dione) with substituents at positions 1, 2, 4, and 4. Key functional groups include:

- Benzyloxy (-OCH₂C₆H₅) at position 2, introducing steric bulk and lipophilicity.

- Hydroxy (-OH) at position 4, contributing to solubility and redox activity.

- Chloro (-Cl) at position 6, influencing electronic properties and stability.

This compound’s structural complexity distinguishes it from natural anthraquinones, which predominantly feature ketone groups at C9 and C10 (common in natural products like emodin) and lack synthetic substituents like benzyloxy or chloro . Its design likely targets applications in dye chemistry, pharmaceuticals, or materials science, leveraging anthraquinones’ inherent photostability and redox activity.

Properties

CAS No. |

88605-00-9 |

|---|---|

Molecular Formula |

C21H14ClNO4 |

Molecular Weight |

379.8 g/mol |

IUPAC Name |

1-amino-6-chloro-4-hydroxy-2-phenylmethoxyanthracene-9,10-dione |

InChI |

InChI=1S/C21H14ClNO4/c22-12-6-7-13-14(8-12)21(26)17-15(24)9-16(19(23)18(17)20(13)25)27-10-11-4-2-1-3-5-11/h1-9,24H,10,23H2 |

InChI Key |

YIFBJZKGODRBDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: Anthracene is nitrated to introduce nitro groups.

Reduction: The nitro groups are reduced to amino groups.

Chlorination: Chlorine is introduced to the desired position on the anthracene ring.

Benzyloxylation: A benzyloxy group is introduced via a nucleophilic substitution reaction.

Hydroxylation: Hydroxyl groups are introduced through oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles.

Coupling Reactions: The benzyloxy group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide or other strong nucleophiles.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Aminoanthracene derivatives.

Substitution: Various substituted anthracene derivatives.

Coupling Reactions: Larger polycyclic aromatic compounds.

Scientific Research Applications

1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include oxidative stress induction and apoptosis.

Comparison with Similar Compounds

a) Substituent Effects on Solubility and Reactivity

- The benzyloxy group in the target compound increases lipophilicity compared to the hydroxymethyl group in 53589-27-8, which improves aqueous solubility .

- Chloro vs.

- Nitro vs. Amino: The nitro group in 24069-55-4 creates electron-deficient regions, contrasting with the electron-rich amino group in the target compound .

c) Thermal and Chemical Stability

- Brominated derivatives (81-49-2) exhibit higher molecular weights and melting points due to stronger van der Waals forces, whereas the target’s benzyloxy group may lower melting points due to steric disruption of crystal packing .

Biological Activity

1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione is a synthetic anthraquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal treatments. This compound belongs to a class of compounds known for their ability to interact with biological macromolecules, influencing various cellular processes.

- Molecular Formula : C₂₁H₁₄ClNO₄

- Molecular Weight : 379.06 g/mol

- Melting Point : Not specified in the available literature.

- Solubility : The solubility profile is not extensively studied but is expected to be influenced by the benzyloxy and chloro substituents.

The biological activity of 1-aminoanthraquinones, including the benzyloxy-substituted variant, primarily involves the following mechanisms:

- DNA Intercalation : Like other anthraquinones, this compound can intercalate into DNA, disrupting replication and transcription processes. This action is crucial for its anticancer properties as it can induce apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may also promote the generation of ROS, leading to oxidative stress within cells. This mechanism is often associated with cytotoxic effects on tumor cells.

- Inhibition of Enzymatic Activity : It has been observed that anthraquinone derivatives can inhibit topoisomerases, enzymes critical for DNA replication and repair.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A comparative study highlighted its efficacy against breast cancer (MDA-MB-231) and prostate cancer (DU-145) cells, showing comparable potency to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 | 1.1 | Doxorubicin | 1.0 |

| DU-145 | 1.5 | Doxorubicin | 1.3 |

Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against Candida albicans. Studies have shown that it can inhibit biofilm formation and filamentation at subinhibitory concentrations, making it a candidate for treating fungal infections .

Case Studies

- Case Study on Anticancer Effects : In vitro studies conducted on MDA-MB-231 cells revealed that treatment with this compound led to significant cell cycle arrest at the sub-G1 phase, indicative of apoptosis induction .

- Fungal Biofilm Inhibition : Another study investigated the compound's ability to inhibit biofilm formation in clinical isolates of C. albicans. The results indicated a reduction in biofilm mass by over 50% at concentrations below the minimum inhibitory concentration (MIC) .

Q & A

Q. What are the key synthetic routes for preparing 1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione?

The compound is synthesized via multi-step organic reactions:

- Nitration : Introduce nitro groups to the anthracene core using HNO₃/H₂SO₄ under controlled temperatures (40–60°C).

- Reduction : Convert nitro to amino groups via catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in alkaline conditions .

- Halogenation : Chlorine substitution at position 6 using Cl₂ or SOCl₂ in the presence of FeCl₃ as a catalyst .

- Etherification : Introduce the benzyloxy group via nucleophilic substitution (e.g., benzyl bromide with K₂CO₃ in DMF at 80–100°C) . Critical Step : Etherification requires anhydrous conditions to avoid hydrolysis. Yields are optimized by adjusting stoichiometry (1.2–1.5 equivalents of benzyl bromide) .

Q. Which spectroscopic techniques are essential for structural characterization?

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for anthraquinone core; benzyloxy protons at δ 4.8–5.2 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, C=O at 1670–1750 cm⁻¹) .

- 2D NMR (HMBC, COSY) : Resolve connectivity ambiguities, such as distinguishing between adjacent chloro and hydroxy groups .

- UV-Vis : Monitor conjugation (λmax ~250–450 nm for anthraquinone derivatives) .

Q. What are the recommended handling and storage protocols for this compound?

- Handling : Use PPE (gloves, lab coat), avoid inhalation/contact, and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical aid .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize the etherification step to improve yield and purity?

Q. How do environmental factors influence the atmospheric partitioning of similar anthraquinones?

- Phase Distribution : Anthracene-9,10-dione derivatives partition between gas and particulate phases, influenced by temperature and aerosol composition. Log(Kp) values range from –1.3 to 0.1, with higher particle-phase affinity in colder climates .

- Contradiction Analysis : Discrepancies in reported phase distributions (e.g., 24–68% particulate phase for fluorene-9-one) arise from differences in sampling matrices (e.g., urban vs. remote aerosols) . Recommendation : Use gas chromatography coupled with tandem MS (GC-MS/MS) to improve detection limits in low-concentration environments .

Methodological Notes

- Synthesis Optimization : Prioritize halogenation and etherification steps for yield improvement, as these are rate-limiting in multi-step syntheses .

- Data Validation : Cross-reference spectral data with computational models (DFT calculations for NMR chemical shifts) to confirm structural assignments .

- Environmental Relevance : Investigate photodegradation pathways (e.g., UV-induced ring cleavage) to assess ecological persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.